

Understanding the Tutton's salt structure of nickel ammonium sulphate

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Compound of Interest

Compound Name: Nickel ammonium sulphate

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An In-depth Technical Guide to the Tutton's Salt Structure of Nickel Ammonium Sulphate

For researchers, scientists, and drug development professionals, a thorough understanding of the crystal structure of active pharmaceutical ingredients and related compounds is paramount.

Nickel ammonium sulphate, $(\text{NH}_4)_2\text{Ni}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$, serves as a classic example of the Tutton's salt family of compounds. This technical guide provides a detailed overview of its crystal structure, determined primarily through X-ray diffraction, and is intended to be a comprehensive resource for professionals in relevant fields.

Introduction to Tutton's Salts and Nickel Ammonium Sulphate

Tutton's salts are a series of isomorphous double salts with the general formula $\text{M}'_2\text{M}''(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$, where M' is a monovalent cation (like NH_4^+ , K^+ , Rb^+) and M'' is a divalent metal cation (like Mg^{2+} , Fe^{2+} , Co^{2+} , Ni^{2+} , Cu^{2+} , Zn^{2+}). **Nickel ammonium sulphate** hexahydrate, also known as ammonium nickel(II) sulfate hexahydrate, is a prominent member of this family.^{[1][2]} It crystallizes in the form of green or bluish-green monoclinic crystals from aqueous solutions.^{[1][3]} The stability of its crystal lattice is maintained by a complex network of hydrogen bonds.^{[1][4]}

Crystallographic Data

The crystal structure of **nickel ammonium sulphate** has been extensively studied, with consistent results reported across multiple investigations. The key crystallographic data are summarized in the tables below.

Table 1: Crystal System and Space Group of **Nickel Ammonium Sulphate**

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /a (or P2 ₁ /c)

The space groups P2₁/a and P2₁/c are different settings of the same space group (No. 14).

Table 2: Unit Cell Parameters for **Nickel Ammonium Sulphate**

a (Å)	b (Å)	c (Å)	β (°)	Reference
9.181	12.459	6.239	106.95	Grimes, Kay & Webb (1963)[5] [6]
9.241	12.544	6.243	106.97	Montgomery & Lingafelter (1964)[7]
6.2351	12.451	9.1798	106.88	Zhang et al. (2002)[8][9]

Table 3: Selected Interatomic Distances and Bond Angles

Bond/Angle	Value (Å or °)	Description	Reference
Ni-O (equatorial)	~2.08 Å	Bond length between Nickel and equatorial water oxygens	Montgomery & Lingafelter (1964)[7]
Ni-O (axial)	~2.032 Å	Bond length between Nickel and axial water oxygens	Montgomery & Lingafelter (1964)[7]
O-Ni-O	~90°	Angles of the $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$ octahedron	Montgomery & Lingafelter (1964)[7]

Structural Details

The crystal structure of **nickel ammonium sulphate** is characterized by a well-defined arrangement of its constituent ions and water molecules.

Coordination of the Nickel(II) Ion

The divalent nickel ion (Ni^{2+}) is located at a center of symmetry.[5] It is octahedrally coordinated by six water molecules, forming the complex cation $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$. [1] This octahedral arrangement is slightly distorted.[10]

Role of Ammonium and Sulphate Ions

The ammonium (NH_4^+) and sulphate (SO_4^{2-}) ions are situated in the crystal lattice surrounding the hexaaquanickel(II) complex. These ions are not directly coordinated to the nickel ion but play a crucial role in the overall structure through electrostatic interactions and an extensive network of hydrogen bonds.

Hydrogen Bonding

A complex system of hydrogen bonds is a defining feature of the Tutton's salt structure. The hydrogen atoms of the coordinated water molecules and the ammonium ions form hydrogen bonds with the oxygen atoms of the sulphate groups.[5][7] This intricate network of hydrogen bonds links all the ionic components, contributing significantly to the stability of the crystal

lattice.[1] Each ammonium group is bonded to three sulphate groups, and each sulphate group is, in turn, bonded to three ammonium groups.[5]

Experimental Protocols

The determination of the crystal structure of **nickel ammonium sulphate** primarily relies on single-crystal X-ray diffraction.

Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown by the slow evaporation of an aqueous solution containing stoichiometric amounts of nickel(II) sulphate and ammonium sulphate at room temperature.[1][11] An alternative method is the cooling solution method.[8][9]

Single-Crystal X-ray Diffraction

The experimental protocol for determining the crystal structure involves the following general steps:

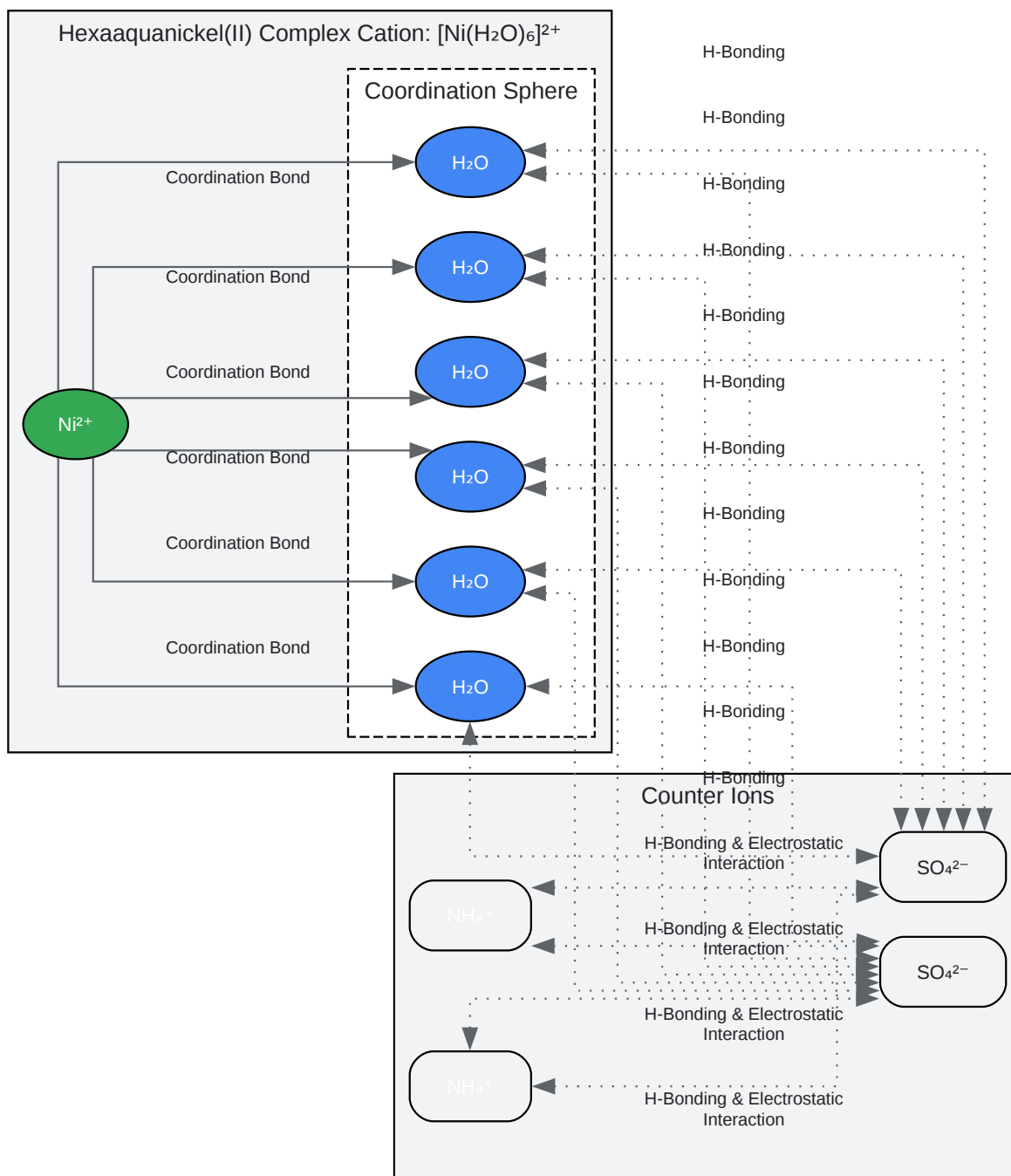
- A suitable single crystal is mounted on a goniometer.
- The crystal is irradiated with a monochromatic X-ray beam (commonly Cu K α , $\lambda = 1.5418 \text{ \AA}$). [7][12]
- The diffraction pattern is collected as the crystal is rotated.
- The collected data are then processed to determine the unit cell dimensions and space group.
- The structure is solved using direct methods or Patterson methods to determine the positions of the heavier atoms (Ni, S).
- The positions of the lighter atoms (O, N, H) are located from difference Fourier maps.
- The entire structure is then refined using a least-squares procedure to minimize the difference between the observed and calculated structure factors.[7][12]

Neutron Diffraction

While X-ray diffraction is the most common technique, neutron diffraction has also been employed to precisely locate the positions of the hydrogen atoms, which are not easily determined with X-rays.^[13]^[14]

Visualization of the Structural Unit

The following diagram illustrates the fundamental structural relationships within the **nickel ammonium sulphate** crystal.



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Caption: Structural relationship in **nickel ammonium sulphate**.

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